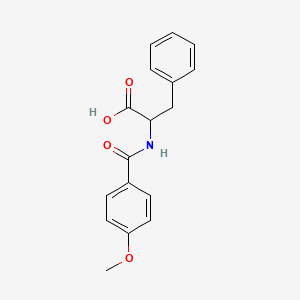

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid

Description

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-14-9-7-13(8-10-14)16(19)18-15(17(20)21)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFKERBWGWXNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition-elimination mechanism, where 4-methoxybenzoyl chloride reacts with an amine to form an intermediate, which is then coupled with phenyl-propionic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzoyl moiety can be reduced to a benzyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-phenyl-propionic acid.

Reduction: Formation of 2-(4-Methoxy-benzylamino)-3-phenyl-propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their synthesis, and biological activities:

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents () show higher melting points (e.g., 245–246°C for hydrazone derivatives) compared to aliphatic variants .

Biological Activity

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid can be described as follows:

- Molecular Formula : C17H17NO3

- Molecular Weight : 285.33 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid exhibits antimicrobial properties against several bacterial strains. For instance, it has been tested against:

- E. faecalis

- P. aeruginosa

- S. typhi

- K. pneumoniae

The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:

- IC50 Values : Ranged from 7 to 20 µM across different cancer types.

- Mechanism : It was found to target pathways that limit angiogenesis and alter cancer cell signaling, suggesting a role in inhibiting tumor growth and metastasis .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed stronger inhibitory effects compared to dexamethasone, a conventional anti-inflammatory drug .

Case Studies

-

Study on Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial efficacy of various derivatives of benzoylamino acids, including our compound.

- Results indicated that derivatives with methoxy substitutions exhibited enhanced activity against resistant bacterial strains.

-

Cancer Cell Line Study :

- A study involving human leukemia cell lines showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased LDH enzyme activity and changes in cell morphology.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions between 4-methoxybenzoyl derivatives and phenylpropionic acid precursors. A validated approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF under nitrogen atmosphere to form the amide bond . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acylating agent to amine) are critical for minimizing side products. Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) is recommended .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid from structural analogs?

- NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm in ¹H NMR. The amide proton (NH) resonates at δ 6.5–7.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .

- IR : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, and the carboxylic acid (COOH) at ~1700 cm⁻¹.

- MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 314 (calculated for C₁₇H₁₇NO₄), with fragmentation patterns confirming the benzoylamino and phenylpropionic acid moieties .

Q. What are the primary biological targets or pathways associated with this compound?

Structurally similar benzoylpropionic acids act as intermediates in heterocyclic chemistry, enabling synthesis of pyrrolones, oxadiazoles, and triazoles with potential enzyme-inhibitory activity . Computational docking studies suggest interactions with cyclooxygenase (COX) or lipoxygenase (LOX) due to the hydrophobic phenyl and hydrogen-bonding amide groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, (S)-BINOL-derived phosphoric acids can induce enantioselectivity during amide bond formation (up to 90% ee) . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems can separate enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data across in vitro studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

Q. How does the crystal structure inform intermolecular interactions and stability?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the amide NH and carboxylic acid O, stabilizing the lattice. The dihedral angle between the benzoyl and phenyl groups (~45°) impacts solubility and melting point (mp ~150–155°C) .

Methodological Considerations

Q. What purification techniques optimize yield and purity for this acid-sensitive compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.